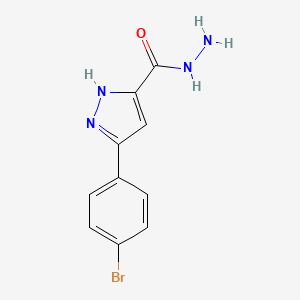
7-Alil-8-amino-1,3-dimetil-3,7-dihidro-1H-purin-2,6-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of 1,3-dimethyl-3,7-dihydropurine-2,6-dione, which is a purine-based structure. Purine derivatives are known for their diverse biological activities, including cardiovascular and neurological effects. The specific compound is structurally related to those studied in the provided papers, which explore the cardiovascular activity and serotonin receptor affinity of similar purine derivatives .
Synthesis Analysis
The synthesis of related compounds involves the introduction of various substituents at the 7 and 8 positions of the purine moiety. In the first paper, a series of 8-alkylamino derivatives with a 7-(2-hydroxy-3-aminopropyl) group were synthesized . The second paper discusses the synthesis of 7-arylpiperazynylalkyl and 7-tetrahydroisoquinolinylalkyl derivatives of 8-amino-1,3-dimethylpurine dione . Although the exact synthesis of 7-Allyl-8-amino-1,3-dimethylpurine dione is not detailed, similar synthetic routes could be inferred, involving the alkylation of the purine core and subsequent functionalization at the relevant positions.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their biological activity. The presence of an 8-amino group and a 7-allyl group suggests potential sites for further modification or interaction with biological targets. The structure-activity relationship (SAR) studies in the papers indicate that modifications at these positions can significantly influence the compound's affinity for various receptors and its pharmacological profile .
Chemical Reactions Analysis
The chemical reactions involving purine derivatives typically include substitutions at the 7 and 8 positions. The papers suggest that the introduction of different substituents can lead to compounds with varying affinities for adrenoreceptors and serotonin receptors . The allyl group at the 7 position in the compound of interest could potentially undergo further reactions, such as oxidation or coupling reactions, which might alter its biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 7-Allyl-8-amino-1,3-dimethylpurine dione are not provided, the papers give insights into the properties of similar compounds. These properties are likely to include solubility in organic solvents, stability under physiological conditions, and the ability to cross biological membranes, which are important for their pharmacological effects . The presence of an amino group could also influence the compound's basicity, affecting its interaction with biological targets.
Aplicaciones Científicas De Investigación
Agente antimicrobiano
Este compuesto tiene posibles aplicaciones como agente antimicrobiano. Su estructura sugiere que podría ser eficaz para inhibir el crecimiento de bacterias y otros microorganismos. La presencia del grupo alilo puede mejorar su interacción con las enzimas microbianas, interrumpiendo su función y provocando la muerte del patógeno .
Investigación antioxidante
La parte de purina en la estructura del compuesto es similar a la de la cafeína y otros antioxidantes naturales. La investigación podría explorar su eficacia en la eliminación de radicales libres, protegiendo así las células del estrés oxidativo .
Estudios neuroprotectores
Debido a su similitud estructural con la cafeína, que tiene efectos neuroprotectores conocidos, este compuesto podría estudiarse por su capacidad para proteger las células neuronales contra lesiones o degeneración .
Investigación del cáncer
La capacidad del compuesto para interactuar con varias enzimas celulares podría convertirlo en un candidato para la investigación del cáncer, particularmente en el estudio de la proliferación celular y la apoptosis .
Inhibición enzimática
El compuesto podría servir como estructura principal para el desarrollo de nuevos inhibidores enzimáticos. Su núcleo de purina es un motivo común en muchos fármacos que se dirigen a enzimas críticas en los procesos de la enfermedad .
Modelado molecular
Debido a su estructura única, este compuesto puede utilizarse en estudios de modelado molecular para comprender la interacción entre pequeñas moléculas y objetivos biológicos, lo cual es esencial en el diseño de fármacos .
Direcciones Futuras
While specific future directions for “7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” are not available in the current data, purine derivatives are a focus of ongoing research due to their wide range of biological activities . They have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals .
Propiedades
IUPAC Name |
8-amino-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-4-5-15-6-7(12-9(15)11)13(2)10(17)14(3)8(6)16/h4H,1,5H2,2-3H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKXOTWWYHNILL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354982 |
Source


|
| Record name | BAS 02080951 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135574-30-0 |
Source


|
| Record name | BAS 02080951 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



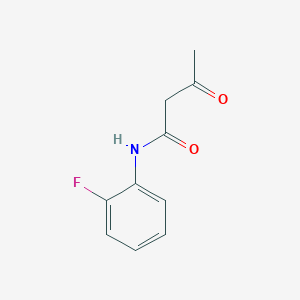

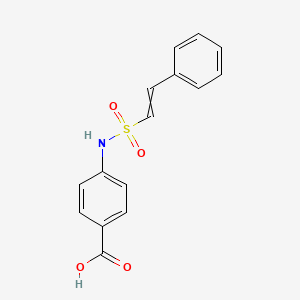
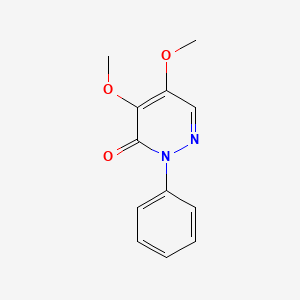
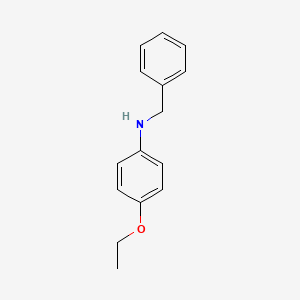

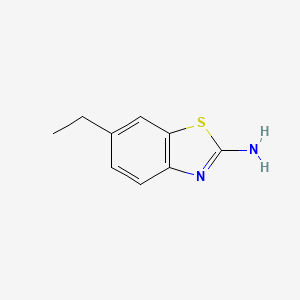

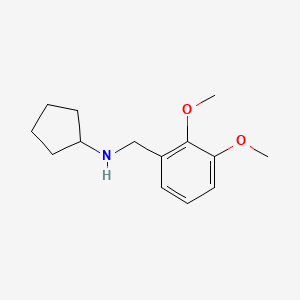
![(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine](/img/structure/B1332520.png)
![4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332521.png)
